Y-9738
Overview
Description
Y-9738 is a hypolipidemic agent that effectively reduces serum cholesterol, triglycerides, and heparin-precipitable β-lipoprotein cholesterol levels in a dose-dependent manner . It has shown significant potential in altering lipoprotein patterns by decreasing the intensity of the β-lipoprotein band and enhancing the α-lipoprotein band .
Preparation Methods
The synthetic routes and reaction conditions for Y-9738 are not extensively documented in the available literature. it is known that the compound is synthesized and available for research purposes . Industrial production methods typically involve the synthesis of the compound in controlled laboratory settings, ensuring high purity and consistency.
Chemical Reactions Analysis
Y-9738 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: this compound can be reduced using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others under suitable conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Y-9738 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying hypolipidemic agents and their effects on lipid metabolism.
Biology: Investigated for its role in altering lipoprotein patterns and its potential impact on cellular lipid metabolism.
Medicine: Explored for its potential therapeutic applications in managing hyperlipidemia and related cardiovascular conditions.
Industry: Utilized in the development of new hypolipidemic drugs and formulations.
Mechanism of Action
The mechanism by which Y-9738 exerts its effects involves the reduction of serum cholesterol, triglycerides, and heparin-precipitable β-lipoprotein cholesterol levels . It alters lipoprotein patterns by decreasing the intensity of the β-lipoprotein band and enhancing the α-lipoprotein band . The molecular targets and pathways involved include the modulation of lipid metabolism pathways and the regulation of lipoprotein synthesis and degradation.
Comparison with Similar Compounds
Y-9738 is unique in its ability to significantly reduce serum cholesterol and triglycerides while altering lipoprotein patterns. Similar compounds include:
CCG-222740: An inhibitor of the Rho/MRTF pathway.
ROCK2-IN-7: A chemical compound associated with the therapeutic management of psoriasis.
ROCK-IN-1: A potent ROCK inhibitor used in the study of neurological disorders and inflammation-related diseases.
These compounds share some similarities with this compound in terms of their therapeutic applications and mechanisms of action, but this compound stands out due to its specific effects on lipid metabolism and lipoprotein patterns.
Properties
IUPAC Name |
ethyl 2-[2-(4-chlorophenyl)-5-ethoxy-1,3-oxazol-4-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4/c1-3-19-13(18)9-12-15(20-4-2)21-14(17-12)10-5-7-11(16)8-6-10/h5-8H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIVBIAACZGMEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10974809 | |
Record name | Ethyl [2-(4-chlorophenyl)-5-ethoxy-1,3-oxazol-4-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10974809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59399-41-6 | |
Record name | Ethyl 2-(4-chlorophenyl)-5-ethoxy-4-oxazoleacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059399416 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl [2-(4-chlorophenyl)-5-ethoxy-1,3-oxazol-4-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10974809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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